Ammonia dichloroplatinum(2+)

Description

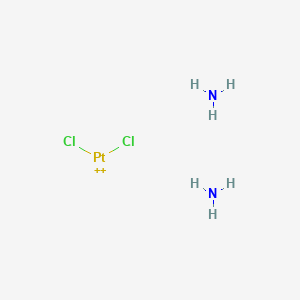

Ammonia dichloroplatinum(2+), a platinum(II)-based coordination complex, is hypothesized to adopt a square planar geometry with ammonia (NH₃) and chloride (Cl⁻) ligands. Unlike cisplatin ([PtCl₂(NH₃)₂]), which is a neutral molecule, the +2 charge of ammonia dichloroplatinum(2+) may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

Cl2H6N2Pt+2 |

|---|---|

Molecular Weight |

300 g/mol |

IUPAC Name |

azane;dichloroplatinum(2+) |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2 |

InChI Key |

BSJGASKRWFKGMV-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pt+2]Cl |

Canonical SMILES |

N.N.Cl[Pt+2]Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between ammonia dichloroplatinum(2+) and structurally related platinum complexes:

Mechanistic and Efficacy Insights

- Cisplatin : Binds to DNA, forming intra-strand crosslinks that disrupt replication. Resistance arises from enhanced DNA repair or reduced cellular uptake .

- Ammonia dichloroplatinum(2+) : Preliminary data suggest sensitivity in drug screens, but its mechanism remains uncharacterized. The reduced ligand count (one NH₃ vs. two in cisplatin) may alter DNA binding kinetics or cellular uptake .

- Dichloroplatinum (staining agent) : Used in TEM imaging for DNA contrast but outperformed by bis-acridine uranyl (BAU) intercalators in single-molecule visibility .

Research Findings

- DNA Interaction : Cisplatin and carboplatin primarily target nuclear DNA, whereas dichloroplatinum derivatives (e.g., in TEM staining) exhibit weaker DNA affinity .

- Toxicity Profile : Unlike cisplatin, ammonia dichloroplatinum(2+)’s charged structure may reduce renal toxicity, though this requires validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ammonia dichloroplatinum(II) complexes, and how do reaction conditions influence yield?

- Ammonia dichloroplatinum(II) complexes are typically synthesized via ligand substitution reactions. For example, reacting chloroplatinum precursors (e.g., potassium tetrachloroplatinate) with ammonia or ethylenediamine derivatives under controlled pH and temperature yields target complexes. Evidence shows yields vary significantly (e.g., 79%–95%) depending on stoichiometry, solvent purity, and reaction time .

- Methodological Tip : Optimize ligand-to-platinum ratios and monitor reaction progress using UV-Vis spectroscopy to track chloride ion release, ensuring complete ligand substitution .

Q. How can researchers characterize ammonia dichloroplatinum(II) complexes to confirm structural integrity?

- Key techniques include:

- Infrared (IR) spectroscopy : Identify shifts in Pt-Cl (300–350 cm⁻¹) and Pt-N (500–550 cm⁻¹) vibrational bands to confirm ligand coordination .

- Elemental analysis : Verify empirical formulas (e.g., Cl₂H₆N₂Pt) with <1% deviation .

- ¹H NMR : Analyze proton environments of amine ligands (e.g., ethylenediamine δ 2.5–3.5 ppm) to assess symmetry and purity .

Q. What are the solubility and stability considerations for handling ammonia dichloroplatinum(II) complexes in aqueous media?

- These complexes exhibit limited water solubility but can be stabilized in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability tests under varying pH (4–9) and temperature (4–25°C) reveal hydrolysis risks, necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How do chloride ligand exchange kinetics impact the biological activity of ammonia dichloroplatinum(II) complexes?

- The rate of Cl⁻ → H₂O substitution determines prodrug activation. For example, hydroxyl group substitutions in aromatic ligands (e.g., 2-hydroxyphenyl derivatives) accelerate hydrolysis, enhancing antitumor efficacy in murine leukemia models. Monitor exchange rates using stopped-flow spectrophotometry at physiological pH (7.4) .

- Data Contradiction Note : While faster hydrolysis improves activity, excessive lability may reduce selectivity. Balance kinetics with stability using structure-activity relationship (SAR) studies .

Q. What experimental strategies mitigate cisplatin resistance linked to reduced drug uptake in cancer cells?

- Resistance mechanisms include decreased cellular uptake via copper transporter 1 (CTR1) downregulation. Overcome this by:

- Co-administration with CTR1 enhancers (e.g, copper sulfate).

- Designing lipophilic analogs (e.g., bis(5-aminofluorescein)dichloroplatinum(II)) to bypass transporter dependency. Validate using ICP-MS to quantify intracellular platinum accumulation in resistant ovarian carcinoma cell lines .

Q. How can electrochemical biosensors evaluate DNA binding dynamics of ammonia dichloroplatinum(II) complexes?

- Immobilize DNA on carbon electrodes and measure current changes during platinum adduct formation. For example, cis-bis(3-aminoflavone)dichloroplatinum(II) shows stronger DNA binding (ΔI = 2.3 µA) than cisplatin, correlating with enhanced genotoxicity. Use square-wave voltammetry for real-time monitoring .

Q. What methodologies resolve discrepancies in toxicity profiles between cisplatin and novel dichloroplatinum(II) derivatives?

- Comparative toxicity assays in murine models reveal bis(5-aminofluorescein)dichloroplatinum(II) has 10-fold lower nephrotoxicity than cisplatin. Employ histopathology and serum creatinine assays to validate safety. Note that fluorescence properties of aminofluorescein derivatives enable in vivo tracking, reducing false positives in toxicity studies .

Experimental Design & Data Analysis Challenges

Q. How to optimize chromatographic purity assessments for ammonia dichloroplatinum(II) complexes?

- Use ammonia-saturated dichloromethane in TLC (Rf ≈ 0.4–0.6) to separate hydrolysis byproducts. Quantify impurities via UV densitometry, ensuring secondary spots do not exceed 0.3% intensity relative to the main peak .

Q. What controls are critical when studying the endoplasmic reticulum (ER) stress response induced by platinum complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.